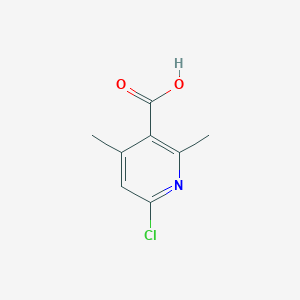

6-Chloro-2,4-dimethylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,4-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEYJNUECZLISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392552 | |

| Record name | 6-Chloro-2,4-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630082-81-4 | |

| Record name | 6-Chloro-2,4-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 2,4 Dimethylnicotinic Acid

Established Synthetic Routes and Optimizations

The construction of the 6-Chloro-2,4-dimethylnicotinic acid scaffold relies on carefully orchestrated multi-step sequences that typically begin with a pre-functionalized pyridine (B92270) precursor. Optimization of these routes is crucial for improving yields and accommodating the specific substitution pattern.

Multi-Step Synthesis Approaches from Pyridine Precursors

The synthesis of substituted nicotinic acids often involves the construction of the pyridine ring from acyclic precursors or the modification of an existing pyridine core. researchgate.netnih.gov A common strategy for preparing 6-chloronicotinic acid derivatives involves the oxidation of a corresponding methylpyridine. For instance, 6-chloronicotinic acid can be prepared by the direct oxidation of 2-chloro-5-methylpyridine (B98176) using oxygen in the presence of a catalyst. google.com

Building upon this, a plausible multi-step synthesis for this compound could start from a precursor like 2,4-lutidine (2,4-dimethylpyridine). The synthesis would proceed through a sequence of targeted functionalization steps:

Chlorination: Introduction of a chlorine atom at the 6-position of the 2,4-lutidine ring.

Oxidation: Selective oxidation of one of the methyl groups (at the 3-position, which would be pre-installed or isomerized) to a carboxylic acid. A more common approach is to start with a precursor that already contains the desired substitution pattern for oxidation, such as 2-chloro-5-methylpyridine, and then introduce the other substituents. google.com

Another sophisticated approach involves a one-pot formylation/cyclization strategy starting from enamino keto esters, which allows for the introduction of up to four different substituents onto a pyridine ring in a single step, avoiding costly intermediates. acs.org While not directly demonstrated for the target molecule, this methodology highlights the potential for creating highly substituted nicotinic acid esters which can then be hydrolyzed to the final acid. acs.org

Targeted Functionalization Strategies for the Pyridine Core

Direct and selective C-H functionalization of the pyridine ring is a key area of research to streamline the synthesis of derivatives like this compound. nih.gov The challenge lies in controlling the regioselectivity, as the pyridine nitrogen influences the reactivity of the C2, C3, and C4 positions. researchgate.net

Alkylation: Achieving the 2,4-dimethyl substitution pattern requires precise control over alkylation reactions.

C4-Alkylation: Nickel/Lewis acid cooperative catalysis has been shown to achieve direct C-4 selective alkylation of pyridines. acs.org Transition-metal-free methods, such as using organoborohydride catalysts, have also been developed for C4-alkylation. chemistryviews.org A recent approach demonstrates that the choice of an alkyllithium activator can direct the alkylation of pyridines to either the C2 or C4 position with high regioselectivity. acs.org

C2-Alkylation: C2-selective functionalizations are often achieved through C-H activation using transition metal complexes, where the Lewis-basic nitrogen atom directs the metal to the C2 position. acs.org Rhodium(I)-catalyzed reactions have also been employed for the ortho-alkylation of pyridines. nih.gov

Chlorination: The introduction of the chlorine atom at the C6 position is another critical step.

The halogenation of pyridines can be challenging due to the deactivating effect of the ring nitrogen. acs.org

Strategies using designed phosphine (B1218219) reagents have been developed for the selective chlorination of various substituted pyridines, including those with substituents at the 2, 3, and 5 positions. nih.gov

For industrial-scale synthesis, chlorination of substituted pyridines is often carried out at high temperatures (at least 160°C) in the presence of a catalyst. google.com

Reaction Conditions and Catalytic Systems in Synthesis

The efficiency and selectivity of the synthetic steps toward this compound are highly dependent on the chosen reaction conditions and catalytic systems.

Investigation of Solvent Effects and Temperature Regimes

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the outcome of the synthesis.

Solvent Effects: In the oxidation of 2-chloro-5-methylpyridine to 6-chloronicotinic acid, chlorobenzene (B131634) is used as a solvent. google.com For alkylation reactions, solvents such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed. chemistryviews.orgacs.org The chlorination of 4-chlorotoluene (B122035), a related process, shows that 1,2-dichloroethane (B1671644) is a suitable solvent, influencing both the reaction rate and the isomer ratio of the products. researchgate.net In some cases, the choice of solvent in pyridine catalysis for chlorination is thought to primarily affect the polarity of the medium. researchgate.net

Temperature Regimes: Reaction temperatures are tailored to the specific transformation. The oxidation of the methyl group can be performed at temperatures between 60-120°C. google.com Alkylation reactions may be conducted at temperatures ranging from 80°C to 100°C. chemistryviews.orgacs.org High-temperature liquid-phase chlorination often requires temperatures of at least 160°C, sometimes under pressure. google.com

Catalyst Selection and Reaction Efficiency in Chlorination and Alkylation Steps

The selection of an appropriate catalyst is paramount for achieving high efficiency and the desired regioselectivity in the key functionalization steps.

Alkylation Catalysts: A variety of catalytic systems have been developed for the alkylation of pyridine rings.

Nickel/Lewis Acid Systems: Cooperative catalysis using a nickel catalyst and a Lewis acid co-catalyst can effectively direct the alkylation of pyridines to the C4 position. acs.org

Rhodium Catalysts: Rh(I) complexes have been shown to catalyze the ortho-alkylation of pyridines via C-H bond activation. nih.gov

Zeolites: In the vapor phase, certain metal-exchanged zeolites can catalyze the ring alkylation of pyridines with alcohols, although this often results in a mixture of isomers. jst.go.jp

Organocatalysts: Transition-metal-free approaches, such as using NaBEt₃H, have been developed for the C4-alkylation of pyridines. chemistryviews.org

Chlorination Catalysts: Catalysts are crucial for activating the pyridine ring towards chlorination.

Metal Salts: Cobalt acetate (B1210297) is an effective catalyst for the oxidation step that forms the nicotinic acid moiety from a methyl group. google.com Iron(III) chloride (FeCl₃) is a conventional catalyst for liquid-phase chlorination. researchgate.net

Zeolites: Zeolite K-L has been shown to selectively catalyze the chlorination of 4-chlorotoluene to 2,4-dichlorotoluene, demonstrating the potential of zeolites in directing chlorination reactions. researchgate.net

Phosphine Reagents: Specifically designed phosphine reagents can be used to achieve site-selective chlorination of substituted pyridines. nih.gov

The following table summarizes representative catalytic systems and conditions for key functionalization steps relevant to the synthesis of substituted pyridines.

| Reaction Type | Catalyst System | Solvent | Temperature | Key Finding/Selectivity | Citation |

| C4-Alkylation | Ni(cod)₂ / IPr / Al(OAr)₃ | Dioxane | 80 °C | Direct C-4 selective alkylation of pyridine. | acs.org |

| C4-Alkylation | NaBEt₃H / BEt₃ | THF | 100 °C | Transition-metal-free C4-alkylation with alkenes. | chemistryviews.org |

| C2-Alkylation | [Rh(coe)₂Cl]₂ / PCy₃ | Toluene | 150 °C | Ortho-alkylation via C-H bond activation. | nih.gov |

| Regiodivergent Alkylation | Alkyllithium / Diborylalkane | THF/Toluene | 80 °C | MeLi favors C4-alkylation; s-BuLi promotes C2-alkylation. | acs.org |

| Chlorination | FeCl₃ | Liquid Phase | 368 K | Conventional catalyst for chlorination. | researchgate.net |

| Chlorination | Zeolite K-L | 1,2-dichloroethane | 368 K | Selective chlorination of 4-chlorotoluene. | researchgate.net |

| Oxidation to Acid | Cobalt Acetate | Chlorobenzene | 60-120 °C | Direct oxidation of 2-chloro-5-methylpyridine with O₂. | google.com |

Deracemization and Chiral Resolution Techniques Applied to Nicotinamide (B372718) Scaffolds

While this compound itself is not a chiral molecule, the broader class of nicotinic acid and nicotinamide derivatives often contains stereocenters, making their enantiomeric separation a critical process, particularly in pharmaceutical applications. wikipedia.org Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. wikipedia.org

The most common method of chiral resolution is the conversion of a racemate into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties and can be separated by techniques like crystallization. wikipedia.org

For nicotinamide and related scaffolds, several resolution strategies have been explored:

Diastereomeric Salt Formation: This classic technique involves reacting a racemic acid (like a nicotinic acid derivative) with a chiral base, or a racemic base (like nicotine) with a chiral acid, to form diastereomeric salts that can be separated by fractional crystallization. wikipedia.org A recent patent describes the enantiomeric separation of racemic nicotine (B1678760) by forming salts with O,O'-disubstituted tartaric acid enantiomers. google.com

Chiral Chromatography: This is a powerful analytical and preparative technique. Racemic mixtures are passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Cyclodextrin-based columns have been used extensively for the chiral recognition and resolution of racemic nicotine and its analogs. mst.eduacs.org The choice of mobile phase composition, such as the concentration of acetonitrile, can significantly impact the resolution. mst.edu High-performance liquid chromatography (HSCCC) using chiral selectors like hydroxypropyl-β-cyclodextrin (HP-β-CD) has also been applied to separate racemic compounds. nih.gov

Deracemization is a more advanced technique that converts an unwanted enantiomer into the desired one, potentially allowing for a theoretical yield of 100% of a single enantiomer from a racemate. nih.gov This is often coupled with a resolution technique like crystallization. nih.gov

The following table lists some common chiral resolving agents used for the separation of chiral acids and bases, which are applicable to nicotinamide scaffolds.

| Resolving Agent Class | Specific Examples | Target Functionality | Citation |

| Chiral Acids | Tartaric Acid derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid) | Racemic Bases (e.g., nicotine) | wikipedia.orggoogle.com |

| Chiral Bases | Brucine, (+)-Cinchotoxine | Racemic Acids (e.g., nicotinic acid derivatives) | wikipedia.org |

| Chiral Stationary Phases | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Racemic Nicotinoids, various racemates | mst.eduacs.orgnih.gov |

Dynamic Salt Formation Methodologies for Enantiomeric Enrichment

Dynamic salt formation is a powerful technique for the deracemization of racemates, particularly for compounds that can undergo racemization under the conditions of the resolution. This method relies on the formation of diastereomeric salts with a chiral resolving agent. Upon crystallization, one diastereomer preferentially precipitates from the solution, shifting the equilibrium of the racemizing substrate in solution towards the formation of that less soluble diastereomer. This process can theoretically lead to a complete conversion of the racemate into a single enantiomer.

For axially chiral nicotinamides, which are structurally related to this compound, dynamic atroposelective resolution has been successfully achieved through crystallization of their salts with an enantiopure resolving agent. mdpi.com The choice of the resolving agent is critical, with enantiopure dibenzoyltartaric acid (DBTA) being a notable example. mdpi.com The process typically involves dissolving the racemic nicotinamide and an equimolar amount of the enantiopure DBTA in a suitable solvent. mdpi.com Slow evaporation of the solvent at an elevated temperature allows for the gradual crystallization of the less soluble diastereomeric salt, thereby enriching the solid phase with one enantiomer. mdpi.com

The success of this methodology is contingent on the rotational barrier of the chiral axis. At elevated temperatures, the bond rotation is sufficiently fast to allow for racemization in solution, a prerequisite for the dynamic process. mdpi.com Upon cooling and crystallization, the racemization is suppressed, and the chirality induced by the salt formation can be retained for extended periods, even after the chiral resolving agent is removed. mdpi.com The chiral acid can typically be removed by extraction under basic conditions, yielding the enantiomerically enriched free base. mdpi.com

| Parameter | Description |

| Substrate Type | Axially chiral nicotinamides |

| Chiral Resolving Agent | Enantiopure L- or D-Dibenzoyltartaric Acid (DBTA) |

| Solvent | Chloroform (CHCl₃) |

| Temperature | 60 °C during solvent evaporation |

| Outcome | Crystallization-induced deracemization to yield an enantiomerically enriched diastereomeric salt |

| Chiral Auxiliary Removal | Extraction under basic conditions |

Utilization of Enantiopure Auxiliaries in Synthesis

An alternative and widely employed strategy for obtaining enantiomerically pure compounds involves the use of enantiopure auxiliaries. In this approach, a chiral auxiliary is covalently bonded to the substrate molecule to form a diastereomeric intermediate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, allowing for the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound.

In the context of substituted pyridines, chiral oxazolidinones have been utilized as effective traceless auxiliaries. For instance, oxazolidinone-substituted pyridines, which can be prepared from readily available 2-halogenated pyridines, can undergo catalytic hydrogenation to produce enantioenriched δ-lactams. nih.gov This transformation proceeds through the interruption of the complete hydrogenation of the pyridine ring, with the chiral auxiliary guiding the stereoselective functionalization of the unsaturated intermediate. nih.gov

This methodology offers a powerful route to complex, enantioenriched heterocyclic structures. The choice of the chiral auxiliary is paramount, as it must effectively control the stereochemistry of the key bond-forming step and be readily removable without causing racemization of the product.

| Parameter | Description |

| Substrate Type | Substituted Pyridines |

| Chiral Auxiliary | Oxazolidinones |

| Key Transformation | Asymmetric hydrogenation |

| Outcome | Formation of enantioenriched δ-lactams with high enantiomeric ratios |

| Auxiliary Function | Traceless; directs stereoselective functionalization |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Mechanistic Studies of Substitution Reactions

The pyridine (B92270) ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. In 6-Chloro-2,4-dimethylnicotinic acid, the chlorine atom is situated at the activated 6-position. However, the reactivity is also influenced by the electronic effects of the other substituents.

The two methyl groups at positions 2 and 4 are electron-donating, which increases the electron density of the pyridine ring, thereby making it less reactive towards nucleophiles compared to an unsubstituted chloropyridine. Conversely, the carboxylic acid group at the 3-position is electron-withdrawing, which would slightly enhance the ring's susceptibility to nucleophilic attack.

Despite the deactivating effect of the methyl groups, the chlorine at the 6-position is prone to displacement by strong nucleophiles under forcing conditions, such as high temperatures. This is a common feature for halopyridines. rsc.orgnih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The stability of this intermediate is crucial for the reaction to proceed.

Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiolates. For instance, amination with various primary or secondary amines can be achieved, often requiring elevated temperatures or the use of a catalyst. nih.govoup.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloropyridines

| Reactant | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Secondary Amines | NMP, 260 °C, Flow Reactor | 2-Aminopyridines | oup.com |

| 2-Chloropyridine | Piperidine | 60 °C, 8 kbar, 4 days | 2-Piperidinylpyridine | oup.com |

| 2-Chloropyridine | - | Hydrolysis | 2-Pyridone | nih.gov |

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. youtube.com The reaction, when it does occur, typically requires harsh conditions and proceeds at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the nitrogen. researchgate.netclockss.orgnih.gov

In this compound, the regioselectivity of an electrophilic attack is governed by the combined directing effects of the four substituents:

Chloro group (at C6): Deactivating, ortho-, para-directing.

Methyl groups (at C2 and C4): Activating, ortho-, para-directing.

Carboxylic acid group (at C3): Deactivating, meta-directing.

Ring Nitrogen: Strongly deactivating, directs meta (to C3 and C5).

The only available position on the ring is C5. The directing effects towards this position are as follows:

The C2-methyl group directs ortho to C3 and para to C5.

The C4-methyl group directs ortho to C3 and C5.

The C6-chloro group directs para to C3 and ortho to C5.

The C3-carboxylic acid directs meta to C5.

The ring nitrogen directs to C3 and C5.

Considering these influences, the C5 position is strongly activated by the cumulative ortho and para directing effects of the two methyl groups and the ortho effect of the chloro group, as well as being the meta position relative to the carboxylic acid and the nitrogen. Therefore, electrophilic substitution, should it occur under sufficiently forcing conditions, would be expected to happen selectively at the C5 position.

Carboxylic Acid Group Reactivity and Derivatization

The carboxylic acid functional group of this compound readily undergoes standard transformations such as esterification and amidation.

Esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. nsf.gov Alternatively, reaction with diazomethane (B1218177) provides a high-yield route to the methyl ester without the need for purification. youtube.com Other methods include reaction with alkyl halides in the presence of a base.

Amidation to form the corresponding nicotinamide (B372718) derivatives can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, followed by reaction with a primary or secondary amine. organic-chemistry.org Direct coupling of the carboxylic acid with an amine using a coupling agent (e.g., DCC, EDC) is also a widely used method. A specific example includes the synthesis of nicotinohydrazide derivatives through condensation reactions. nih.gov

Table 2: Examples of Esterification and Amidation of Nicotinic Acid Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 6-Chloronicotinic acid | CH₂N₂ in CH₂Cl₂ | Esterification | 6-Chloronicotinic acid, methyl ester | youtube.com |

| 2-Methyl-5-ethylpyridine | 1. H₂SO₄, HNO₃; 2. Alcohol | Oxidation & Esterification | 6-Methylnicotinic acid ester | sigmaaldrich.com |

| 6-Aminonicotinic acid | 1. Na₂CO₃, DMF; 2. 3-Chloromethylpyridine HCl | Esterification | Nicotinyl ester of 6-aminonicotinic acid | frontiersin.org |

| Carboxylic Acids | N-Chlorophthalimide, Triphenylphosphine, Amine | Amidation | Amides | organic-chemistry.org |

| 6-Chloronicotinic acid hydrazide | 2,4-Dichlorobenzaldehyde, Methanol | Condensation (Amide formation) | 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide | nih.gov |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. researchgate.net This reaction is often difficult for simple aryl carboxylic acids but is facilitated by the presence of electron-withdrawing groups at the ortho or para positions. For nicotinic acids, the electron-withdrawing nature of the pyridine ring itself can promote decarboxylation upon heating. researchgate.netwikipedia.org

The decarboxylation of this compound would likely require high temperatures. The reaction proceeds via the loss of CO₂, and the stability of the resulting carbanion intermediate is a key factor. The presence of the chloro and the pyridine nitrogen would help to stabilize this intermediate through their inductive electron-withdrawing effects. The reaction can sometimes be facilitated by the presence of copper salts.

Halogen Atom Reactivity and Modifications

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions and halogen exchange.

Cross-Coupling Reactions: The chloro substituent can participate in a variety of palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or its ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 6-position. nih.govwikipedia.orgorganic-chemistry.org Nickel catalysts have also been shown to be effective for the Suzuki coupling of chloropyridines. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine. libretexts.org This provides a direct route to 6-aminopyridine derivatives.

Other Couplings: Other cross-coupling reactions, such as the Kumada (with Grignard reagents) rsc.org and Negishi (with organozinc reagents) couplings, can also be employed to introduce various alkyl or aryl groups. Cobalt-catalyzed couplings with Grignard reagents have also been reported. oup.com

Halogen Exchange Reactions: The chlorine atom can be replaced by another halogen, such as iodine or bromine, through a halogen exchange reaction, often referred to as a Finkelstein reaction for aromatic systems. nih.govresearchgate.net These reactions are typically mediated by a copper or nickel catalyst and proceed by using a source of the desired halide, such as NaI or KBr. This transformation can be useful as the resulting iodo- or bromo-pyridines are often more reactive in subsequent cross-coupling reactions. A "halogen dance," where the halogen migrates to a different position on the ring under basic conditions, has also been observed in some pyridine systems. clockss.org

Table 3: Potential Modifications of the Chlorine Atom

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2,4-dimethylnicotinic acid | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-2,4-dimethylnicotinic acid derivative | libretexts.org |

| Kumada Coupling | Grignard reagent, Ni or Pd catalyst | 6-Alkyl/Aryl-2,4-dimethylnicotinic acid | rsc.org |

| Cobalt-catalyzed Coupling | Grignard reagent, Co catalyst | 6-Substituted-2,4-dimethylnicotinic acid | oup.com |

| Aromatic Finkelstein Reaction | NaI, Cu or Ni catalyst | 6-Iodo-2,4-dimethylnicotinic acid | nih.govresearchgate.net |

Chlorine Atom Displacement Reactions

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org

Common nucleophiles for this transformation include alkoxides, amines, and thiols, leading to the formation of ethers, amines, and thioethers, respectively. The reaction is typically performed under basic conditions to either generate the active nucleophile (e.g., forming an alkoxide from an alcohol with a base) or to neutralize the HCl produced when using neutral nucleophiles like amines. youtube.com

While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar 2-chloropyridine and 4-chloropyridine (B1293800) systems. For instance, reactions on chloropyridines with amines are commonly used to introduce new nitrogen-based substituents. youtube.com The presence of the carboxylic acid group on the target molecule may require careful selection of reaction conditions, as it can be deprotonated by the base, potentially affecting solubility and reactivity.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Chloropyridines

This table illustrates typical conditions for SNAr reactions on chloropyridine scaffolds, which are analogous to the expected reactivity of this compound.

| Substrate | Nucleophile | Conditions | Product | Ref |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temp. | 2,4-dinitro-N,N-dimethylaniline | libretexts.org |

| 2,4-Dinitrofluorobenzene | Peptide (N-terminus) | Mildly Basic | N-terminal labeled peptide | libretexts.org |

| 2-Chloropyridine | Amine | Heat | 2-Aminopyridine derivative | youtube.com |

| 4-Chloronitrobenzene | N-anions of arylamines | Toluene or DMSO | Diaryl-amines | rsc.org |

Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon (C-C) and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. These reactions are central to modern organic synthesis due to their high efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.org For this compound, this reaction would involve coupling with an aryl or vinyl boronic acid to produce 6-aryl or 6-vinyl derivatives. The reaction requires a palladium catalyst, often a Pd(0) species generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the catalyst, and a base. organic-chemistry.orglibretexts.org The base plays a crucial role in activating the boronic acid for the transmetalation step. organic-chemistry.org The carboxylic acid group in the substrate can react with the base, necessitating the use of at least two equivalents of base. A variety of palladium catalysts and ligands have been developed to couple challenging substrates, including electron-rich and sterically hindered aryl chlorides. researchgate.net

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles

This table shows conditions used for Suzuki coupling on various chloropyridines, demonstrating the feasibility of applying this methodology to this compound.

| Aryl Chloride | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Ref |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 2,6-Diheptylpyridine | nih.gov |

| Heteroaryl Chlorides | Potassium heteroaryl trifluoroborates | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Coupled bi-heteroaryl | researchgate.net |

| Aryl Bromides | Aryl trihydroxyborates | Pd(OAc)₂ / SPhos | Base-free | Dioxane | Unsymmetrical biaryl ketone | nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Applying this to this compound would yield 6-alkynyl-2,4-dimethylnicotinic acid derivatives, which are valuable building blocks. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of terminal alkynes (Glaser coupling), which can be a significant side reaction. wikipedia.org

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. organic-chemistry.org It offers a significant advantage over traditional nucleophilic substitution, as it proceeds under milder conditions and with a broader substrate scope. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective for coupling aryl chlorides. wikipedia.orglibretexts.org

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides

This table provides an overview of typical catalytic systems used for the Buchwald-Hartwig amination, which could be adapted for this compound.

| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Ref |

| Aryl Bromides | Primary/Secondary Amines | PdCl₂(P(o-Tolyl)₃)₂ | N,N-diethylamino-tributyltin | Toluene | libretexts.org |

| Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP or DPPF | NaOtBu | Toluene | wikipedia.org |

| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | nih.gov |

Sophisticated Spectroscopic and Structural Elucidation of 6 Chloro 2,4 Dimethylnicotinic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

A complete structural assignment and conformational analysis of 6-Chloro-2,4-dimethylnicotinic acid would typically rely on a suite of NMR experiments.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignments

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, would provide initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. The number of signals, their chemical shifts, integration (for ¹H), and splitting patterns would offer foundational structural clues.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine (B92270) ring and the methyl groups. spectrabase.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Without experimental spectra, a data table of expected chemical shifts and coupling constants cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. An HRMS analysis of this compound would provide its exact mass, confirming its molecular formula. By inducing fragmentation, the resulting mass spectrum would show characteristic losses of functional groups, such as the carboxylic acid group (-COOH) or a methyl group (-CH₃). The fragmentation pathway provides valuable information for confirming the proposed structure. Regrettably, no published HRMS data for this specific compound is available.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹. researchgate.net

C=O stretch of the carbonyl group in the carboxylic acid, a strong, sharp peak around 1700 cm⁻¹.

C-Cl stretch , which would appear in the fingerprint region.

C-H stretches from the aromatic ring and the methyl groups.

C=C and C=N stretches characteristic of the pyridine ring.

A detailed analysis and a data table of specific vibrational frequencies are not possible without an experimental spectrum.

X-ray Crystallographic Analysis for Solid-State Structural Determination of the Compound and its Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and crystal packing of this compound. It would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. Furthermore, if the compound forms complexes with other molecules, X-ray crystallography could elucidate the structure of these complexes. The search for crystallographic data for this compound or any of its complexes did not yield any results. For the related compound, 6-Chloronicotinic acid, crystal structure data is available and shows the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups.

Rational Design and Synthesis of 6 Chloro 2,4 Dimethylnicotinic Acid Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies in Related Nicotinic Acid Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. nih.gov While direct and extensive SAR data for 6-chloro-2,4-dimethylnicotinic acid is not broadly published, the analysis of related nicotinic acid and substituted pyridine (B92270) scaffolds offers valuable predictive information for its rational design. nih.govresearchgate.net

Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals, and the pyridine ring, in particular, is a key scaffold in numerous FDA-approved drugs due to its diverse biological activities. nih.govresearchgate.net Modifications to the pyridine ring can significantly impact a compound's efficacy and selectivity. For example, in the development of selective PPARγ modulators, SAR studies on 3- and 4-pyridine derivatives revealed that even minor substitutions could drastically alter agonist potency. nih.gov Unsubstituted 3-pyridine derivatives showed poor potency, and unlike other series, the introduction of a methyl group did not lead to significant improvements. nih.gov This highlights that the effects of substituents are highly context-dependent.

The position and nature of substituents are crucial. Studies on various pyridine derivatives have shown that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogens or other bulky groups may decrease it. nih.gov In the context of nicotinic acid derivatives developed as anti-inflammatory agents, the linkage of the nicotinic acid scaffold to other molecules like ibuprofen (B1674241) or celecoxib (B62257) via different spacers has been explored, demonstrating that the nature of this linkage is critical for activity. nih.gov Furthermore, research into thionicotinic acid analogs as vasorelaxants found that a carboxylic acid group was more potent than its corresponding amide or nitrile, indicating the importance of this functional group for activity. nih.gov

These findings suggest that for this compound, the chlorine atom at the 6-position, the methyl groups at the 2- and 4-positions, and the carboxylic acid at the 3-position are all key determinants of its potential biological profile. The electron-withdrawing nature of the chlorine atom, combined with the electron-donating methyl groups, creates a unique electronic distribution within the pyridine ring that will influence its interactions with biological targets.

| Compound/Series | Modification | Observed Effect on Activity | Reference |

| 3-Pyridine Derivatives (for PPARγ) | Unsubstituted | Poor agonist potency | nih.gov |

| 3-Pyridine Derivatives (for PPARγ) | Methyl group addition | Did not result in good in vitro potency | nih.gov |

| Pyridine Derivatives (Antiproliferative) | Addition of -OH, -OMe, -NH2 groups | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives (Antiproliferative) | Addition of halogen atoms | Lowered antiproliferative activity | nih.gov |

| 2-(1-adamantylthio)nicotinic acid analogs | Carboxylic acid vs. Amide/Nitrile | The carboxylic acid form was the most potent vasorelaxant and antioxidant | nih.gov |

Systematic Chemical Modification Strategies

Systematic chemical modification of the this compound scaffold allows for the fine-tuning of its properties. Key sites for modification include the pyridine nitrogen and the two methyl groups.

The nitrogen atom of the pyridine ring is a primary site for chemical modification. It can readily react with alkylating or acylating agents, such as alkyl halides, to form pyridinium (B92312) salts. wikipedia.orgquimicaorganica.org This process, known as N-alkylation, introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties of the entire molecule. wikipedia.org

This modification can:

Increase water solubility.

Change the molecule's ability to participate in hydrogen bonding.

Influence how the molecule docks into a biological target by introducing a key ionic interaction.

Arylation of the pyridine nitrogen can also be achieved, leading to N-arylpyridinium salts. These modifications are a gateway to further, more complex chemical transformations. For instance, pyridinium salts have been used as versatile intermediates in reactions that achieve selective functionalization at other positions on the pyridine ring. researchgate.net

The methyl groups at the C2 and C4 positions of the pyridine ring are valuable handles for chemical diversification. While typically stable, they can be functionalized using various synthetic methods. A common strategy is free-radical bromination using reagents like N-Bromosuccinimide (NBS), which can convert a methyl group (-CH3) into a bromomethyl group (-CH2Br). nih.gov

This transformation is particularly useful because the resulting bromomethyl group is a reactive electrophile, enabling a host of subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including:

Alcohols (via hydrolysis)

Ethers (via reaction with alkoxides)

Amines (via reaction with ammonia (B1221849) or amines)

Thiols and thioethers

Cyanides

This versatility allows for the systematic exploration of the chemical space around the core scaffold, enabling the synthesis of a large library of analogs from a single intermediate. For example, the synthesis of 4-chloro-2,6-bis(bromomethyl)pyridine from 2,6-lutidine is a well-established procedure that demonstrates the feasibility of this approach on a substituted pyridine ring. nih.gov

Development of Hybrid Compounds Incorporating the this compound Moiety

A prominent strategy in modern drug design is the creation of hybrid compounds, where two or more distinct pharmacophores are covalently linked to create a single molecule with potentially synergistic or multi-target activity. The this compound moiety is a suitable candidate for incorporation into such hybrids.

The carboxylic acid group is the most straightforward point of attachment for creating hybrid molecules, typically through the formation of an ester or amide bond. By coupling this compound with other biologically active molecules containing a hydroxyl or amino group, novel hybrid compounds can be synthesized.

Research on other nicotinic acid derivatives has demonstrated the viability of this approach. For instance, hybrid compounds have been synthesized by linking nicotinic acid to the anti-inflammatory drugs ibuprofen and celecoxib, aiming to combine their activities and potentially reduce side effects. nih.gov Similarly, the development of kinase inhibitors has involved creating hybrid structures that combine different heterocyclic scaffolds, such as rhodanine (B49660) and quinazoline, to improve potency and selectivity. acs.org

Based on these precedents, the this compound scaffold could be incorporated into hybrid structures to target a range of diseases. The specific combination of a chlorinated, dimethylated pyridine ring with a carboxylic acid offers a unique building block for creating novel chemical entities with tailored pharmacological profiles. rsc.orgacs.org

Computational Chemistry and Theoretical Investigations of 6 Chloro 2,4 Dimethylnicotinic Acid

Quantum Chemical Calculations and Electronic Structure Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and predicting the reactivity of chemical compounds like 6-Chloro-2,4-dimethylnicotinic acid.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com It is widely applied in chemistry and materials science to predict molecular properties. For this compound, DFT calculations, often using hybrid functionals like B3LYP, can determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. epstem.netnih.gov This process involves finding the minimum energy conformation by calculating forces on the atoms and iteratively adjusting their positions.

The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties. For instance, the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid and methyl groups are determined. DFT can also be used to calculate various properties that describe the molecule's reactivity, such as the distribution of electron density and the electrostatic potential. nih.gov The electrostatic potential surface, for example, can highlight regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack). nih.gov

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length (in ring) | ~1.34 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-N Bond Angle (in ring) | ~123° |

| O=C-O Bond Angle | ~124° |

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital (MO) theory provides a deeper understanding of a molecule's electronic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For substituted pyridines, the distribution and energies of these orbitals are influenced by the nature and position of the substituents. researchgate.netyoutube.comresearchgate.net In this compound, the electron-withdrawing chlorine atom and carboxylic acid group, along with the electron-donating methyl groups, will modulate the electronic properties of the pyridine ring.

Various electronic descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

These descriptors are valuable in predicting how the molecule will interact with other chemical species. epstem.net

Illustrative Electronic Descriptors for this compound (Hypothetical Data)

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.65 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govbohrium.comchemrxiv.orgacs.orgchemrxiv.org By solving Newton's equations of motion, MD simulations can map out the accessible conformations of a molecule, providing a view of its flexibility and dynamic behavior. For this compound, MD simulations can explore the rotational freedom around single bonds, such as the bond connecting the carboxylic acid group to the pyridine ring and the rotations of the methyl groups.

A key aspect to investigate is the conformational preference of the carboxylic acid group, which can exist in syn and anti conformations. nih.govbohrium.comchemrxiv.orgchemrxiv.org While the syn conformation is often more stable, the energy barrier to rotation and the relative stability of the anti form can be influenced by the solvent and interactions with other molecules. nih.govchemrxiv.orgchemrxiv.org MD simulations in an explicit solvent like water provide a more realistic picture of the conformational landscape than gas-phase calculations. The resulting trajectories can be analyzed to determine the probability of finding the molecule in different conformations, revealing the most populated and energetically favorable states.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling Approaches for Related Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govacs.orgresearchgate.netrutgers.edu These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

Ligand-Based and Structure-Based Design Principles

QSAR models can be developed using two main approaches:

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known activities to build a model. The model identifies the physicochemical properties or structural features (descriptors) that are correlated with activity. For a series of nicotinic acid derivatives, descriptors could include molecular weight, logP (lipophilicity), electronic properties (like those from DFT), and shape indices.

Structure-Based Design (3D-QSAR): When the structure of the target is known, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.govacs.org These methods align a set of active molecules and calculate their steric and electrostatic fields. The resulting models produce 3D contour maps that show regions where, for example, bulky groups or positive charges increase or decrease activity. These maps provide intuitive guidance for designing more potent molecules. For this compound, a 3D-QSAR study would require a set of analogues with measured biological activity against a specific target.

WaterMap Analysis for Solvent-Mediated Interactions in Binding Pockets

Water molecules in the binding pocket of a protein can play a crucial role in molecular recognition and ligand binding affinity. schrodinger.comnih.govresearchgate.netresearchgate.netscribd.com WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's binding site, identifying hydration sites that are energetically unfavorable. schrodinger.comnih.govresearchgate.net Displacing these "unhappy" (high-energy) water molecules with a part of a ligand can lead to a significant gain in binding affinity.

The WaterMap analysis involves running molecular dynamics simulations of the binding site solvated with water. schrodinger.comresearchgate.net The trajectories are then analyzed to identify clusters of water molecules (hydration sites) and calculate their thermodynamic properties (enthalpy, entropy, and free energy).

Unstable (Displaceable) Waters: These have high free energy (unfavorable enthalpy and/or entropy) and are prime targets for displacement by a ligand's functional groups.

Stable Waters: These have low free energy and may be important for mediating protein-ligand interactions through bridging hydrogen bonds.

For this compound, if a protein target were identified, WaterMap analysis of its binding site could guide the optimization of the molecule. For example, the methyl or chloro substituents could be positioned to displace high-energy water molecules, thereby improving the binding potency.

Illustrative WaterMap Analysis Results for a Hypothetical Binding Pocket (Hypothetical Data)

| Hydration Site ID | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Classification |

|---|---|---|---|---|

| HS01 | 2.5 | 3.0 | -0.5 | Unstable (Displaceable) |

| HS02 | -1.5 | -2.0 | 0.5 | Stable |

| HS03 | 1.8 | 2.2 | -0.4 | Unstable (Displaceable) |

Exploration of Molecular Interactions with Biological Systems Non Clinical Context

Mechanistic Studies of Enzyme-Ligand Interactions

The interaction of small molecules like 6-Chloro-2,4-dimethylnicotinic acid with enzymes is a cornerstone of drug discovery and molecular biology research. To understand its potential as an enzyme inhibitor or modulator, a series of in vitro studies would be necessary.

Binding Affinity Determination Methodologies with Relevant Enzymes (e.g., Dihydrofolate Reductase)

The determination of binding affinity is crucial to quantify the strength of the interaction between a ligand, such as this compound, and a target enzyme. Dihydrofolate reductase (DHFR) is a common target for inhibitors due to its critical role in nucleotide synthesis. nih.govmdpi.com Methodologies to determine the binding affinity (often expressed as the dissociation constant, Kd, or the inhibition constant, Ki) include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of Kd, enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized enzyme, providing real-time kinetics of association and dissociation.

Fluorescence Spectroscopy: This method relies on changes in the intrinsic fluorescence of the enzyme (e.g., from tryptophan residues) or the fluorescence of a probe upon ligand binding.

Enzyme-Linked Immunosorbent Assay (ELISA)-based assays: Competitive binding assays can be developed where the compound of interest competes with a known ligand for binding to the enzyme.

Table 1: Conceptual Binding Affinity Determination for this compound

| Methodology | Parameter Measured | Hypothetical Target Enzyme |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS | Dihydrofolate Reductase (DHFR) |

| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Cyclooxygenase-2 (COX-2) |

| Fluorescence Quenching | Ka (association constant) | Human Serum Albumin (HSA) |

Inhibition Kinetics and Allosteric Modulation Studies

Beyond binding affinity, understanding how a compound affects an enzyme's catalytic activity is vital. Inhibition kinetics studies would elucidate the mechanism of action. Standard assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and this compound.

Competitive Inhibition: The inhibitor binds to the active site, preventing substrate binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Allosteric modulation, where a ligand binds to a site distinct from the primary binding site to modulate the receptor's or enzyme's activity, is a key concept in pharmacology. google.comnih.gov Studies would be designed to determine if this compound acts as a positive or negative allosteric modulator of a given target.

Receptor Binding Profiling and Modulatory Effects (e.g., Nicotinic Acetylcholine (B1216132) Receptors for related compounds)

Given its structural similarity to nicotinic acid, this compound could potentially interact with nicotinic acetylcholine receptors (nAChRs). sigmaaldrich.cngoogle.com These are ligand-gated ion channels involved in a wide range of physiological processes. google.comresearchgate.net

A receptor binding profile would be generated by screening the compound against a panel of known receptors. This is typically done using radioligand binding assays, where this compound would compete with a known radiolabeled ligand for binding to the receptor.

Table 2: Conceptual Receptor Binding Profile for this compound

| Receptor Target | Assay Type | Potential Effect |

| Nicotinic Acetylcholine Receptor (α4β2) | Radioligand Displacement | Agonist/Antagonist/Modulator |

| GABAA Receptor | Radioligand Displacement | Modulator |

| Muscarinic Acetylcholine Receptor (M1) | Radioligand Displacement | Agonist/Antagonist |

Functional assays, such as patch-clamp electrophysiology on cells expressing the receptor, would be necessary to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a modulator (enhances or diminishes the effect of the endogenous ligand).

Interference with Cellular Metabolic Pathways: Conceptual Mechanisms of Action

Small molecules can interfere with cellular metabolic pathways in numerous ways. Based on its structure, several conceptual mechanisms of action for this compound could be proposed for investigation:

Inhibition of Key Metabolic Enzymes: As a carboxylic acid derivative, it could potentially inhibit enzymes involved in metabolic pathways that utilize similar substrates. For example, enzymes in the Krebs cycle or fatty acid metabolism could be potential targets.

Disruption of Electron Transport Chain: Some aromatic compounds can interfere with the components of the mitochondrial electron transport chain, leading to a decrease in ATP production.

Interference with Nucleotide Synthesis: As a nicotinic acid derivative, it might interfere with the synthesis or utilization of NAD(P)H, which are crucial cofactors in numerous metabolic reactions.

To investigate these possibilities, studies would involve treating cell cultures with the compound and measuring key metabolic indicators such as oxygen consumption rate, ATP levels, and the concentration of various metabolic intermediates using techniques like mass spectrometry-based metabolomics.

Structure-Based Ligand Design and Optimization for Biological Probes

Should initial studies reveal a promising biological activity, structure-based ligand design could be employed to develop more potent and selective derivatives. This process involves:

Determining the 3D structure of the compound bound to its biological target using X-ray crystallography or cryo-electron microscopy.

Analyzing the binding site to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

In silico modeling to predict how modifications to the chemical structure of this compound would affect its binding affinity and selectivity.

Synthesis of new analogs with modified functional groups to improve the desired biological activity.

These optimized molecules could then be developed as biological probes to further investigate the function of the target protein in cellular and physiological processes. For instance, a fluorescently tagged version of an optimized compound could be used to visualize the localization of its target within a cell.

Applications in Advanced Organic Synthesis and Research Tools

Role as a Precursor in Complex Molecule Synthesis

The structure of 6-Chloro-2,4-dimethylnicotinic acid makes it an ideal precursor for the synthesis of more complex molecular architectures. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone of its utility in building intricate molecules. For instance, similar 6-chloropyridine-3-carboxylic acid derivatives have been instrumental in the efficient synthesis of novel NK1 receptor antagonists. sigmaaldrich.com In these syntheses, the chloro group serves as a handle for cross-coupling reactions or direct displacement, enabling the construction of the complex biaryl or ether linkages often found in pharmacologically active compounds.

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols, providing another avenue for molecular elaboration. This dual reactivity of the chloro and carboxylic acid groups allows for a stepwise and controlled construction of complex target molecules. The synthesis of dual Salt-Inducible Kinase 2 and 3 (SIK2/SIK3) inhibitors has been achieved using pyridine (B92270) derivatives, highlighting the importance of this scaffold in medicinal chemistry. acs.orgacs.org

A plausible synthetic route to this compound itself could involve the oxidation of the corresponding 2,4-dimethyl-6-chloropyridine or the chlorination of 2,4-dimethyl-6-hydroxynicotinic acid, drawing parallels from established methods for preparing similar nicotinic acid derivatives. google.comgoogle.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Potential Applications in Complex Synthesis |

| Chlorine | 6 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Introduction of aryl, alkyl, amino, and alkoxy groups |

| Carboxylic Acid | 3 | Esterification, Amidation, Reduction to Alcohol | Formation of ester and amide linkages, conversion to other functional groups |

| Methyl Groups | 2, 4 | Oxidation, Halogenation | Modification of the pyridine core, introduction of further functionality |

Utilization in Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of large numbers of related compounds, known as chemical libraries, for high-throughput screening. nih.govnih.govyoutube.com The scaffold of this compound is well-suited for the generation of such libraries. Its multiple points of diversification allow for the systematic variation of substituents to explore the structure-activity relationships (SAR) of a particular biological target.

By utilizing the reactivity of both the chloro and carboxylic acid groups, a diverse library of compounds can be generated from this single precursor. For example, the carboxylic acid can be coupled with a variety of amines to create a library of amides, while the chlorine atom can be simultaneously or sequentially displaced by a range of nucleophiles. This approach, often referred to as parallel synthesis, can generate thousands of unique compounds in a relatively short period. The design of virtual combinatorial libraries (VCLs) is a key aspect of modern drug discovery, allowing for the in-silico design and screening of vast numbers of potential drug candidates before their actual synthesis. mdpi.com

The pyridine core itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. nih.gov Therefore, libraries based on the this compound scaffold are of significant interest for identifying new lead compounds in drug discovery programs.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a cellular or in vivo context. nih.gov The development of potent and selective chemical probes is crucial for target validation in drug discovery and for dissecting complex biological pathways.

Substituted pyridines have been successfully employed as fluorescent probes for bioimaging, for instance, in the visualization of lipid droplets within cells. nih.gov The inherent properties of the pyridine ring, combined with the ability to introduce various functional groups, make it an attractive scaffold for probe development. This compound can serve as a starting point for the synthesis of such probes. The carboxylic acid can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, while the rest of the molecule can be modified to optimize binding affinity and selectivity for the target of interest. The development of selective inhibitors for kinases, such as SIKs, often involves the use of pyridine-based scaffolds. acs.orgacs.org

Methodological Contributions to Pharmaceutical Intermediate Synthesis

The development of efficient and scalable synthetic routes to key pharmaceutical intermediates is a critical aspect of drug development. sumitomo-chem.co.jp this compound and its analogues represent valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The methodologies developed for the synthesis and modification of this compound contribute to the broader field of pharmaceutical process chemistry.

For example, methods for the selective chlorination of hydroxypyridines or the controlled oxidation of methylpyridines are important transformations in the synthesis of many pharmaceutical building blocks. google.comgoogle.com The efficient synthesis of 6-chloronicotinic acid, a related compound, has been the subject of several patents, highlighting its industrial importance. google.comgoogle.com The knowledge gained from these synthetic efforts can be applied to the production of this compound and other similar intermediates on a larger scale, ultimately facilitating the development of new medicines.

Future Directions and Emerging Research Trends for 6 Chloro 2,4 Dimethylnicotinic Acid

Innovations in Green Chemistry for Sustainable Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly scrutinized for its environmental impact. Green chemistry principles are becoming central to the development of new synthetic routes for compounds like 6-Chloro-2,4-dimethylnicotinic acid. Future research will likely focus on moving away from conventional methods that may rely on harsh reagents or generate significant waste. researchgate.net

Key areas of innovation include:

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and mild reaction conditions, significantly reducing the environmental footprint. For instance, research into transaminase biocatalysts is providing greener routes for producing chiral amines, a technology that could be adapted for creating derivatives of the nicotinic acid core. researchgate.net

Alternative Solvents and Reagents: A major goal is the replacement of hazardous substances. For example, in related syntheses, stoichiometric quantities of thionyl chloride, a chemical that can pose safety risks, are being replaced with safer alternatives. researchgate.net The development of a synthesis pathway for this compound that avoids such chemicals would be a significant step forward.

Process Optimization Metrics: The efficiency of a chemical process can be quantified using metrics like the E-factor (Environmental Factor), which measures the ratio of waste generated to the desired product. Future synthetic strategies for this compound will be designed to minimize this value, emphasizing raw material efficiency and waste reduction. researchgate.net

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions as they happen provides unprecedented insight into reaction kinetics, mechanism, and impurity formation. Process Analytical Technology (PAT) initiatives encourage the use of such tools for innovative pharmaceutical development and manufacturing. mdpi.com For the synthesis and subsequent derivatization of this compound, advanced spectroscopic techniques are invaluable.

Vibrational Spectroscopy: Techniques like Raman and Near-Infrared (NIR) spectroscopy provide molecular-level information by probing the vibrational modes of molecules. mdpi.com They can be used for in-line monitoring to track the concentration of reactants, intermediates, and the final product in real-time without disturbing the reaction.

Fluorescence Spectroscopy: This highly sensitive, non-invasive technique is a cost-effective option for in-situ monitoring. mdpi.com It can detect multiple components even at low concentrations, making it suitable for quality control and process optimization. mdpi.com

Hyperspectral Imaging: This emerging technique captures a wide spectrum of light for each pixel in an image, providing detailed spatial and chemical information. spectroscopyonline.com It could be used to analyze the uniformity of solid-phase reactions or crystallization processes involving 6-Chloro-2,4-dimethylnicotinate derivatives. spectroscopyonline.com

These technologies enable a shift from endpoint analysis to dynamic process control, ensuring higher yield, purity, and consistency in the production of this compound.

Table 1: Comparison of Advanced Spectroscopic Techniques for Real-time Monitoring

| Technique | Principle | Advantages | Typical Applications |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, probing molecular vibrations. | High specificity, non-invasive, suitable for aqueous solutions. | Monitoring reactant conversion, identifying intermediates, polymorphism analysis. mdpi.com |

| NIR Spectroscopy | Absorption of light in the near-infrared region due to molecular overtone and combination bands. | Non-destructive, rapid analysis, good for solid and liquid samples. | Quantifying bulk material concentrations, moisture content analysis. mdpi.com |

| Fluorescence Spectroscopy | Emission of light by a substance that has absorbed light or other electromagnetic radiation. | High sensitivity, cost-effective, capable of multi-component detection. | Detecting trace impurities, monitoring bioprocesses, in-situ concentration measurement. mdpi.com |

| UV/Vis Spectroscopy | Absorption of ultraviolet or visible light by molecules, leading to electronic transitions. | Simple, affordable, effective for direct monitoring of specific components. | Measuring biomass concentration, tracking aromatic compounds and certain organic acids. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular science by accelerating the discovery and optimization of new compounds. nih.govmit.edu For this compound, these computational tools offer a powerful approach to exploring its chemical space and designing novel derivatives with tailored properties.

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical and biological properties of new, unsynthesized molecules. nih.gov For example, models like DeepTox can predict the potential toxicity of derivatives based on their structure, allowing researchers to prioritize compounds that are less likely to fail in later-stage testing. crimsonpublishers.com

De Novo Molecular Design: Generative AI models can design entirely new molecules with specific desired characteristics. nih.gov Tools like ORGANIC (Objective-Reinforced Generative Adversarial Networks for Inverse-Design Chemistry) could be used to generate novel analogues of this compound optimized for a particular biological target or research application. crimsonpublishers.com

Synthesis Planning: AI can also inform the creation of these new molecules. Robotic platforms, guided by AI-driven planning, can devise and execute multi-step syntheses of organic compounds, potentially accelerating the production of designed derivatives. google.co.za

The integration of AI allows for a more targeted and efficient discovery cycle, reducing the time and cost associated with traditional trial-and-error experimentation. crimsonpublishers.com

Research into Multifunctional Derivatives and Bioconjugates for Targeted Research Applications

The structure of this compound, featuring a reactive chlorine atom and a carboxylic acid group on a stable pyridine (B92270) ring, makes it an excellent scaffold for chemical modification. Future research will likely exploit these features to create multifunctional derivatives and bioconjugates for highly specific research purposes.

Multifunctional Derivatives: The core structure can be elaborated by reacting the chlorine and carboxylic acid moieties. This allows for the attachment of different functional groups to create a single molecule with multiple properties. For example, one could attach a fluorescent tag for imaging and a reactive group for binding to a specific protein, creating a chemical probe to study cellular processes. Research on other heterocyclic scaffolds has shown that such derivatization can lead to molecules with enhanced pharmacological or biological features. researchgate.net

Bioconjugation: The carboxylic acid group is particularly amenable to conjugation with biomolecules such as peptides, proteins, or nucleic acids. This creates bioconjugates that can be used for targeted delivery or to investigate biological interactions. For instance, conjugating the molecule to a cell-penetrating peptide could facilitate its entry into cells for specific intracellular studies.

Scaffold for Fragment-Based Discovery: The compound itself can serve as a starting fragment in drug discovery programs. The chlorine atom provides a vector for synthetic elaboration, allowing chemists to "grow" the molecule into a more complex and potent ligand for a biological target. Similar strategies have been employed with other chloro-substituted heterocyclic compounds to develop new potential therapeutic agents. mdpi.comresearchgate.net

This line of research transforms this compound from a simple chemical intermediate into a versatile building block for creating sophisticated tools for chemical biology and materials science.

Q & A

Q. What are the primary synthetic routes for 6-chloro-2,4-dimethylnicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves halogenation and alkylation of nicotinic acid derivatives. For example, chlorination at the 6-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . Methylation at the 2- and 4-positions may require nucleophilic substitution with methyl iodide in the presence of a base like NaH. Optimization of temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side products like over-chlorinated derivatives . Purity can be monitored via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (pyridine ring) and methyl group signals at δ 2.3–2.6 ppm. Chlorine’s deshielding effect shifts adjacent carbons upfield .

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while C-Cl stretches occur near 750 cm⁻¹ .

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 200 (exact mass depends on isotopic Cl pattern) and fragments like [M-CO₂H]⁺ confirm structural integrity .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when protected from light and moisture .

Advanced Research Questions

Q. What analytical challenges arise when detecting trace amounts of this compound in environmental samples, and how can they be mitigated?

- Methodological Answer : Challenges include matrix interference (e.g., humic acids in soil) and low recovery rates (<60%) due to strong adsorption to organic matter. Solid-phase extraction (SPE) with C18 cartridges and methanol:acetic acid (95:5) elution improves recovery to >85%. LC-MS/MS using MRM transitions (m/z 200 → 154) enhances selectivity, with a LOD of 0.1 ppb .

Q. How do structural modifications at the 2- and 4-positions of the nicotinic acid scaffold influence biological activity, and what computational tools can predict these effects?